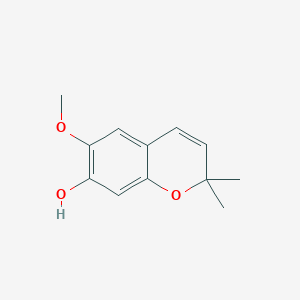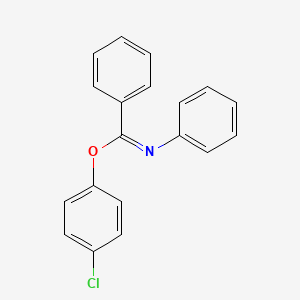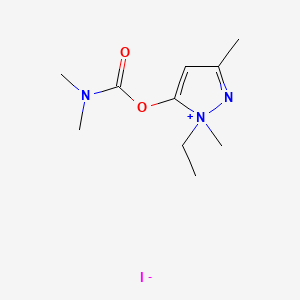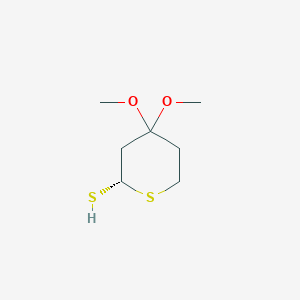
(2S)-4,4-Dimethoxythiane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4,4-Dimethoxythiane-2-thiol is an organic compound characterized by its unique structure, which includes a thiane ring substituted with methoxy groups and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-Dimethoxythiane-2-thiol typically involves the reaction of thiane derivatives with methoxy and thiol substituents. One common method includes the use of thiane-2-thiol as a starting material, which undergoes methoxylation under specific conditions to yield the desired compound. The reaction conditions often involve the use of methanol as a solvent and a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4-Dimethoxythiane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield thiane derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiane derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2S)-4,4-Dimethoxythiane-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s thiol group makes it useful in studying redox reactions and enzyme activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4,4-Dimethoxythiane-2-thiol involves its interaction with molecular targets through its thiol and methoxy groups. The thiol group can form disulfide bonds with proteins, affecting their structure and function. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(2S)-4,4-Dimethoxythiane-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(2S)-4,4-Dimethoxythiane-2-amine: Contains an amine group instead of a thiol group.
Uniqueness
(2S)-4,4-Dimethoxythiane-2-thiol is unique due to its combination of methoxy and thiol groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific redox and substitution reactions.
Properties
CAS No. |
78442-68-9 |
|---|---|
Molecular Formula |
C7H14O2S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
(2S)-4,4-dimethoxythiane-2-thiol |
InChI |
InChI=1S/C7H14O2S2/c1-8-7(9-2)3-4-11-6(10)5-7/h6,10H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
TYRMHKNNVMJNGC-LURJTMIESA-N |
Isomeric SMILES |
COC1(CCS[C@@H](C1)S)OC |
Canonical SMILES |
COC1(CCSC(C1)S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
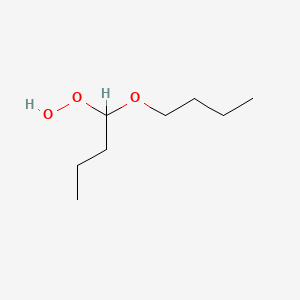


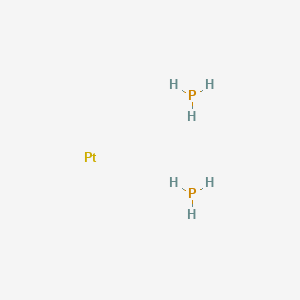
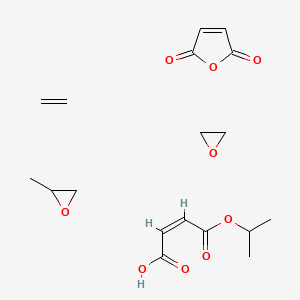
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)
![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
